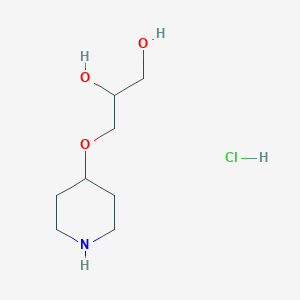

3-(Piperidin-4-yloxy)propane-1,2-diol hcl

CAS No.:

Cat. No.: VC17611217

Molecular Formula: C8H18ClNO3

Molecular Weight: 211.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClNO3 |

|---|---|

| Molecular Weight | 211.68 g/mol |

| IUPAC Name | 3-piperidin-4-yloxypropane-1,2-diol;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H |

| Standard InChI Key | CCYSXYSCVBSLBM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1OCC(CO)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidin-4-yloxy group attached to the central carbon of propane-1,2-diol, with a hydrochloride counterion ensuring stability. Its IUPAC name derives from this configuration:

-

Systematic Name: 3-(Piperidin-4-yloxy)propane-1,2-diol hydrochloride

-

Molecular Formula:

-

Molecular Weight: 223.68 g/mol (calculated from isotopic composition) .

The piperidine ring adopts a chair conformation, while the diol moiety facilitates hydrogen bonding, influencing solubility and crystallinity .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Peaks at 3300–3500 cm (O–H stretch), 2850–2950 cm (C–H stretch in piperidine), and 1050–1150 cm (C–O–C ether linkage) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or etherification reactions:

Route 1:

-

Epoxide Opening: Reacting epichlorohydrin with piperidin-4-ol under basic conditions to form 3-(piperidin-4-yloxy)propane-1,2-diol.

-

Salt Formation: Treating the diol with hydrochloric acid to yield the hydrochloride salt .

Route 2:

-

Mitsunobu Reaction: Coupling piperidin-4-ol with glycerol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Acidification: Isolation of the hydrochloride salt via recrystallization from ethanol-HCl .

Process Optimization

-

Yield: 65–78% (dependent on reaction temperature and solvent polarity) .

-

Purity: >98% achieved via column chromatography (silica gel, eluent: chloroform/methanol) .

Pharmacological and Industrial Applications

Medicinal Chemistry

Piperidine derivatives are prominent in drug discovery due to their bioavailability and structural versatility:

-

Neurological Agents: Analogous compounds exhibit affinity for sigma-1 receptors, implicating potential in treating neuropathic pain .

-

Antimicrobial Activity: Quaternary ammonium derivatives show bactericidal effects against Gram-positive pathogens .

Material Science

-

Polymer Additives: The diol group enables crosslinking in epoxy resins, enhancing thermal stability .

-

Chiral Solvents: Used in asymmetric synthesis for enantioselective catalysis .

Analytical and Quality Control Methods

Chromatographic Techniques

Stability Studies

-

Hydrolytic Stability: Degrades <5% over 24 hours at pH 7.4 (37°C) .

-

Photostability: Stable under UV light (λ = 254 nm) for 48 hours .

Computational Modeling and Predictive Data

Molecular Dynamics Simulations

Docking Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume